

An In-depth Technical Guide to 3-Propylideneephthalide

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Compound of Interest

Compound Name: **3-Propylideneephthalide**

Cat. No.: **B1366576**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Propylideneephthalide**, including its chemical identity, physicochemical properties, and relevant experimental methodologies. The information is intended for professionals in research and development.

Chemical Identity and Nomenclature

The compound commonly known as **3-Propylideneephthalide** is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 3-propylidene-2-benzofuran-1-one[1]

This nomenclature precisely describes the molecular structure, which consists of a benzofuran-1-one core with a propylidene substituent at the 3-position.

Synonyms and Identifiers:

- **3-Propylideneephthalide**[1]
- Propylidene phthalide[1]
- 1(3H)-Isobenzofuranone, 3-propylidene-[1]
- CAS Number: 17369-59-4[1]

- FEMA Number: 2952[\[1\]](#)
- EC Number: 241-402-8[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **3-Propylenephthalide** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₀ O ₂	[1]
Molecular Weight	174.20 g/mol	[2]
Appearance	Clear yellow liquid	[1]
Boiling Point	170 °C at 12 mmHg	[2]
Melting Point	5 °C	[2]
Density	1.122 g/mL at 25 °C	[2]
Solubility	Insoluble in water; soluble in oils and ethanol.	[1] [3]
Refractive Index	n _{20/D} 1.586	[2]
Flash Point	>230 °F (>110 °C)	[2]

Experimental Protocols

3.1. Generalized Synthesis of Benzofuran-3(2H)-ones

While a specific, detailed protocol for the synthesis of **3-Propylenephthalide** is not readily available in the reviewed literature, a general approach for the synthesis of related benzofuran-3(2H)-ones can be described. One common strategy involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups, which undergo a cascade reaction to form the benzofuranone core.[\[4\]](#)

General Procedure:[\[4\]](#)

- A solution of the appropriately substituted 3-hydroxy-2-pyrone and a suitable nitroalkene is prepared in a high-boiling point solvent such as 1,2-dichlorobenzene.
- A catalytic amount of an acid, such as trifluoroacetic acid (TFA), is added to the reaction mixture.
- The mixture is heated to a high temperature (e.g., 120 °C) in a sealed vessel for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The crude product is then purified using flash column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the desired benzofuranone.

3.2. High-Performance Liquid Chromatography (HPLC) Analysis

3-Propylenephthalide can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC).[\[5\]](#)

Methodology:[\[5\]](#)

- Column: A C18 stationary phase is suitable for the separation.
- Mobile Phase: A mixture of acetonitrile (MeCN) and water is used as the mobile phase.[\[5\]](#) Phosphoric acid can be added as a modifier. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[\[5\]](#)
- Detection: UV detection at a suitable wavelength.
- Sample Preparation: The sample should be dissolved in a suitable solvent, filtered to remove particulate matter, and then injected into the HPLC system.

Biological Activity and Applications

3-Propylenephthalide is primarily utilized as a fragrance and flavoring agent in various consumer products.[\[6\]](#)[\[7\]](#) It is known for its herbal and green odor and flavor profile.[\[7\]](#) Due to

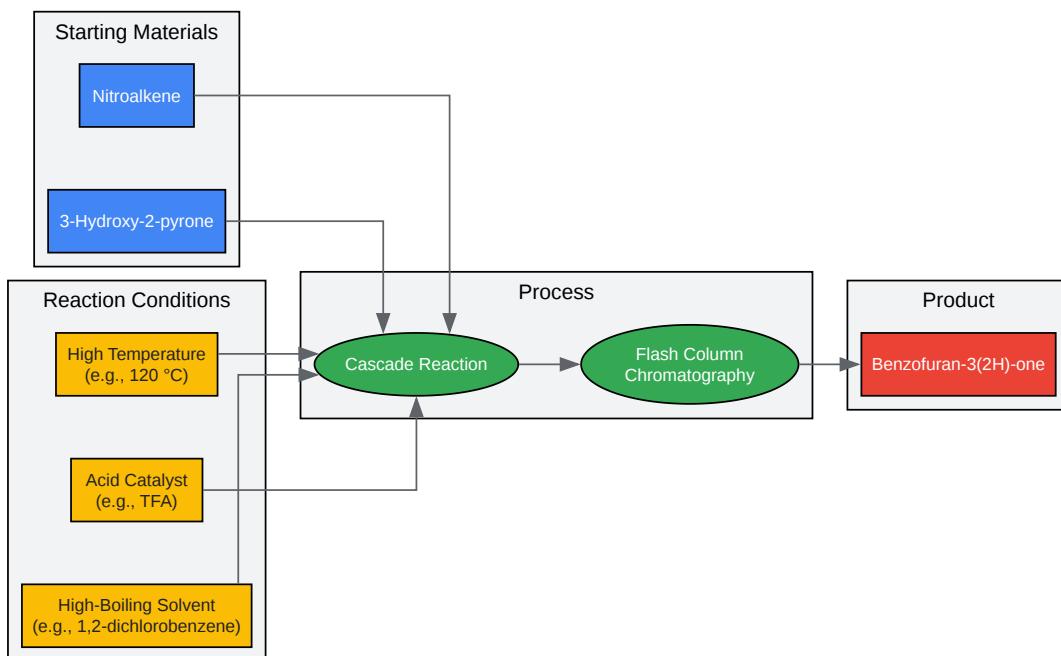
its use in cosmetics and food products, its safety has been evaluated, and it is listed as a fragrance allergen.[\[1\]](#)

While specific signaling pathway interactions for **3-Propylideneephthalide** are not detailed in the scientific literature, its primary biological interaction of relevance to drug development and safety is its potential to act as a skin sensitizer.[\[8\]](#)

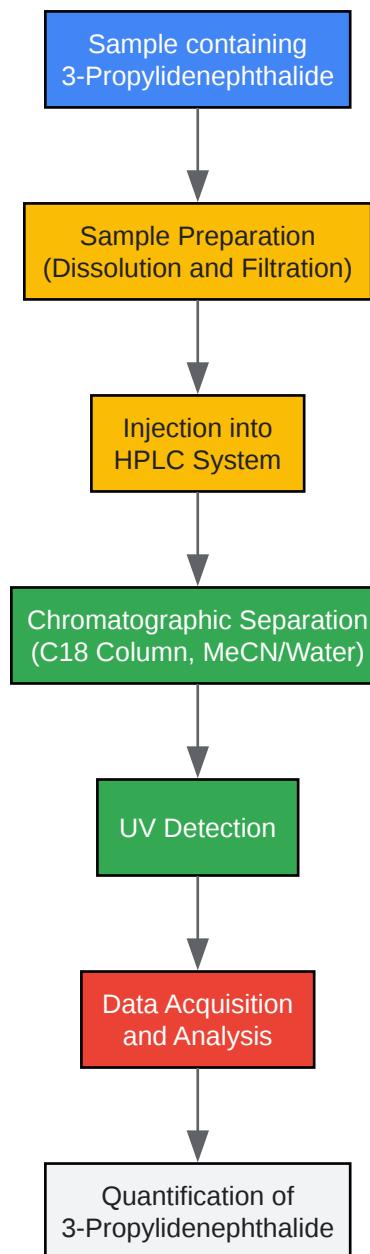
Visualizations

Diagram 1: General Synthesis Strategy for Benzofuranones

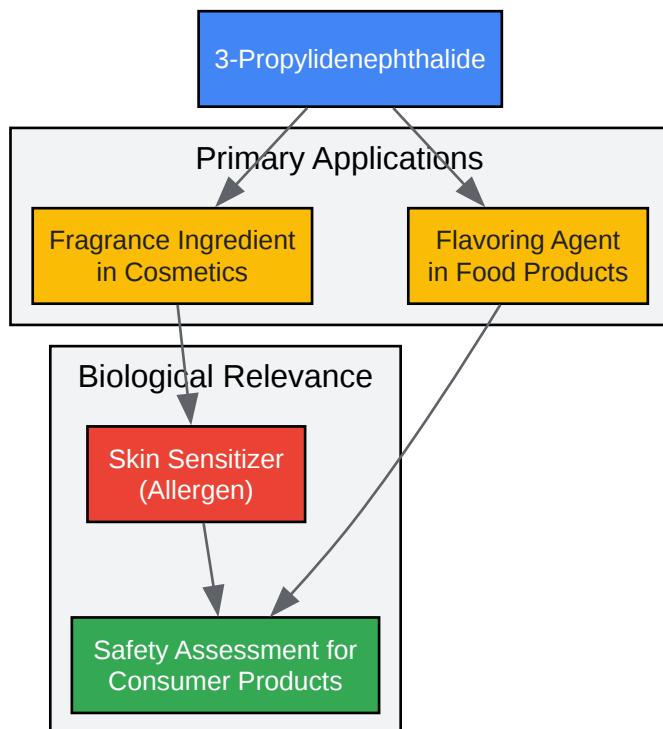
General Synthesis of Benzofuranones



HPLC Analysis Workflow for 3-Propylideneephthalide



Applications and Biological Considerations of 3-Propylenephthalide

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